molecular formula C16H25BO3 B6291040 2-Isopropoxy-4-methylphenylboronic acid pinacol ester CAS No. 2246710-01-8

2-Isopropoxy-4-methylphenylboronic acid pinacol ester

Cat. No. B6291040
CAS RN: 2246710-01-8
M. Wt: 276.2 g/mol
InChI Key: HDSREWNFINGLOD-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-methylphenylboronic acid pinacol ester is a chemical compound with the molecular weight of 276.18 . It is used as an intermediate in the synthesis of a variety of cyclic and acyclic organic compounds .


Synthesis Analysis

The synthesis of this compound involves the use of boron reagents in Suzuki–Miyaura coupling . This process involves the formation of carbon-carbon bonds using a transition metal catalyst . Protodeboronation of pinacol boronic esters is also a key step in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C16H25BO3/c1-11(2)18-14-10-12(3)8-9-13(14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 .


Chemical Reactions Analysis

This compound is involved in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds . It also undergoes protodeboronation, a process that is not well developed but has been reported to be catalyzed using a radical approach .


Physical And Chemical Properties Analysis

This compound is a liquid . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Phosphorescence Properties

Arylboronic esters, similar in structure to 2-Isopropoxy-4-methylphenylboronic acid pinacol ester, have been identified to exhibit room-temperature phosphorescence in the solid state. This property challenges the prevailing notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. Theoretical calculations suggest that the molecule undergoes out-of-plane distortion at the boron-containing moiety in the excited state, which contributes to its phosphorescence. This discovery opens new avenues for the application of simple arylboronic esters in the development of organic phosphorescent materials (Shoji et al., 2017).

Organic Synthesis and Polymer Chemistry

  • The compound has been utilized in the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters, showcasing its role in organic synthesis to produce 1,3-diarylpropene derivatives via selective coupling reactions (Watanabe et al., 2014).
  • In polymer chemistry, it has facilitated the facile synthesis of H2O2-cleavable poly(ester-amide)s, demonstrating potential applications in developing responsive delivery vehicles. This synthesis employs the ester as a monomer, indicating its utility in crafting polymers with specific degradation profiles (Cui et al., 2017).
  • Another application in polymer synthesis involves the palladium-catalyzed cross-coupling reaction with 1-alkenyl halides or triflates, enabling the creation of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This method highlights the versatility of boronic acid pinacol esters in complex organic synthesis and polymer construction (Takagi et al., 2002).

Material Science

  • Research in material science has leveraged these esters for the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers, aimed at tailored light emission. The study underscores the compound's role in enabling the facile production of polymers with specific photoluminescent properties, contributing to advancements in optoelectronic materials (Neilson et al., 2007).

Mechanism of Action

The mechanism of action of this compound is largely based on its role in Suzuki–Miyaura coupling reactions . In these reactions, it acts as a boron reagent, participating in the formation of carbon-carbon bonds .

Future Directions

The future directions for the use of this compound could involve further development and optimization of the protodeboronation process . Additionally, its use in the synthesis of a variety of cyclic and acyclic organic compounds suggests potential applications in the development of new chemical products .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methyl-2-propan-2-yloxyphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-11(2)18-14-10-12(3)8-9-13(14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSREWNFINGLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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